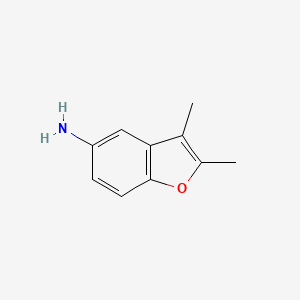

2,3-Dimethyl-1-benzofuran-5-amine

描述

Significance of the Benzofuran (B130515) Scaffold in Chemical Research

The journey of benzofuran chemistry began in 1870 with the first synthesis of the benzofuran ring by Perkin. nih.gov Since this pioneering work, the field has witnessed a continuous evolution, driven by the discovery of naturally occurring benzofurans and the development of novel synthetic methodologies.

The initial synthesis by Perkin laid the groundwork for over a century of exploration into the chemical properties and reactivity of the benzofuran nucleus. nih.gov Early research focused on derivatives extracted from coal tar, a primary source of the parent compound. wikipedia.org The 20th century saw a surge in interest as numerous natural products containing the benzofuran motif were isolated, revealing a wide spectrum of biological activities. numberanalytics.com This spurred the development of more sophisticated synthetic strategies, moving beyond classical methods to include transition-metal-catalyzed reactions, such as those involving palladium and copper, which have become indispensable tools for constructing the benzofuran core with high efficiency and regioselectivity. nih.gov More recent advancements include the use of catalyst-free conditions, base-catalyzed syntheses, and innovative approaches utilizing Brønsted acids. nih.gov

Key Milestones in Benzofuran Synthesis:

| Era/Method | Description | Key Contributors/Developments |

| Late 19th Century | First synthesis of the benzofuran ring system. | Perkin's synthesis from coumarin. researchgate.net |

| Early to Mid-20th Century | Isolation and characterization of naturally occurring benzofurans. | Discovery of compounds like griseofulvin (B1672149) and angelicin. rsc.orgresearchgate.net |

| Late 20th Century | Advent of transition-metal catalysis in organic synthesis. | Palladium- and copper-catalyzed cross-coupling and cyclization reactions. nih.gov |

| 21st Century | Development of more efficient and sustainable synthetic methods. | Catalyst-free reactions, base-catalyzed approaches, and the use of deep eutectic solvents. nih.govnih.gov |

Functionalized benzofuran derivatives are highly valued building blocks in modern organic synthesis. Their utility stems from the versatile reactivity of the benzofuran ring system, which allows for the introduction of a wide array of substituents at various positions. This chemical tractability enables the synthesis of complex molecular architectures and the fine-tuning of physicochemical and biological properties. rsc.orgresearchgate.net These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The ability to strategically modify the benzofuran scaffold has been instrumental in the development of numerous clinically significant drugs. numberanalytics.com

Positioning of 2,3-Dimethyl-1-benzofuran-5-amine as a Key Aminobenzofuran Derivative

Within the vast family of benzofuran derivatives, those bearing an amino group, known as aminobenzofurans, represent a particularly important subclass. The introduction of an amino group can significantly modulate the electronic properties and biological activity of the benzofuran core.

The aminobenzofuran substructure is of considerable interest to medicinal chemists due to its presence in numerous biologically active compounds. nih.govnih.gov The position of the amino group on the benzofuran ring, as well as the substitution pattern on both the heterocyclic and aromatic portions of the molecule, plays a crucial role in determining its pharmacological profile. For instance, 3-aminobenzofuran derivatives have been investigated for their potential as antitumor and neuroprotective agents. nih.govnih.gov The synthesis of aminobenzofurans often requires specific strategies to control the regioselectivity of the amination step. nih.gov

Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 3782-22-7 |

| Predicted XlogP | 2.4 |

Data sourced from PubChem CID: 193798 uni.lu

While specific research exclusively focused on this compound is limited in publicly available literature, the broader research on aminobenzofurans provides a context for its potential applications. The structural similarity of this compound to other biologically active aminobenzofurans suggests potential research avenues. For example, analogues of the natural products, proximicins, containing an aminobenzofuran moiety have shown promising antiproliferative activity against glioblastoma cells. nih.gov Furthermore, other 5-aminobenzofuran derivatives have been explored for their potential in various therapeutic areas. The synthesis of related compounds, such as ethyl 5-aminobenzofuran-2-carboxylate, highlights the ongoing efforts to create libraries of aminobenzofuran derivatives for biological screening. rsc.org The dimethyl substitution at the 2 and 3 positions of the furan (B31954) ring in this compound offers a unique structural feature that could influence its biological activity and metabolic stability compared to other aminobenzofurans. Future research could explore the synthesis of this compound and its analogues, followed by systematic biological evaluation to uncover their potential as therapeutic agents or as probes for biological systems.

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDDRBNHBYQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498548 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3782-22-7 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 1 Benzofuran 5 Amine and Analogous Structures

Precursor Synthesis Strategies for Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring is the cornerstone of synthesizing 2,3-dimethyl-1-benzofuran-5-amine and its analogs. Various strategies have been devised to form this heterocyclic system, often involving the cyclization of appropriately substituted phenolic precursors.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of benzofurans is no exception. Palladium and copper are among the most utilized metals for these transformations, enabling efficient and often regioselective cyclization reactions. mdpi.comnih.govnih.gov

Palladium catalysts are widely employed for the synthesis of 2,3-disubstituted benzofurans. nih.govnih.govamanote.comresearchgate.net These methods often involve the coupling of phenols with various partners, followed by an intramolecular cyclization.

One prominent strategy is the Sonogashira coupling followed by intramolecular cyclization . This approach typically involves the reaction of a 2-halophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govacs.orgacs.orgresearchgate.net The resulting 2-alkynylphenol then undergoes a 5-endo-dig cyclization to form the benzofuran ring. This method has been successfully used to synthesize a variety of 2-substituted and 2,3-disubstituted benzofurans. For instance, a one-pot synthesis of 2-arylbenzofurans has been developed from aryl halides and 2-halophenols, proceeding through two Sonogashira coupling reactions followed by cyclization. acs.org

Another important palladium-catalyzed method involves the addition of arylboronic acids . Cationic palladium complexes have been shown to catalyze the addition of arylboronic acids to nitriles, providing a one-step synthesis of benzofurans from phenoxyacetonitriles. acs.org This method benefits from the high Lewis acidity of the cationic palladium catalyst. Additionally, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been used to produce a library of 2,3-disubstituted benzofurans. nih.govnih.govresearchgate.net The regioselectivity of this reaction can be controlled by the substitution pattern of the phenol (B47542) precursor.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd/1,10-phenanthroline, Cu(OAc)2 | 2-chloro-4-nitrophenol, 8-nonenoic acid | 2,3-disubstituted benzofurans | Efficient synthesis in dichloroethane at 130°C. researchgate.net |

| [(bpy)Pd+(μ-OH)]2(-OTf)2 | Phenoxyacetonitriles, Arylboronic acids | Benzofurans | One-step synthesis catalyzed by a cationic palladium complex. acs.org |

| Pd(OAc)2 | Phenols, Alkenylcarboxylic acids | 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans | Regioselectivity dependent on phenol substitution. nih.govnih.gov |

| (PPh3)PdCl2, CuI | Iodophenols, Terminal alkynes | Benzofuran derivatives | Copper iodide acts as a co-catalyst in a Sonogashira coupling/intramolecular cyclization sequence. nih.govacs.org |

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans. mdpi.comnih.govacs.org Copper(I) iodide (CuI) is a frequently used co-catalyst in palladium-catalyzed Sonogashira couplings, but copper can also be the primary catalyst in various benzofuran syntheses. nih.govacs.orgnih.gov

For example, a copper-catalyzed domino Sonogashira coupling followed by an intramolecular 5-exo-dig oxacyclization of o-bromobenzyl tertiary alcohols with terminal aryl acetylenes has been developed for the synthesis of isobenzofuran (B1246724) derivatives. acs.org This method provides the cyclic ethers in a highly regio- and stereoselective manner. Another approach involves a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide to afford amino-substituted benzofuran skeletons. nih.gov Ligand-free copper bromide (CuBr) has also been shown to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| CuI | o-hydroxy aldehydes, amines, alkynes | Amino-substituted benzofurans | One-pot, three-component reaction. nih.gov |

| CuBr (ligand-free) | Terminal alkynes, N-tosylhydrazones of o-hydroxybenzaldehydes | Benzofurans | Tolerates a wide range of functional groups. mdpi.com |

| [Cu]-catalyst | o-bromobenzyl tertiary alcohols, terminal aryl acetylenes | Isobenzofuran derivatives | Domino Sonogashira coupling and intramolecular cyclization. acs.org |

| CuI, K2CO3, DMSO | α-sulfonyl o-hydroxyacetophenones | Sulfonyl benzofuran-3-ones | One-pot annulation generating C-O and C-C bonds. nih.gov |

Base-Mediated Cyclization and Condensation Reactions

Base-mediated reactions provide a metal-free alternative for the synthesis of the benzofuran nucleus. nih.govrsc.org These methods often rely on the intramolecular cyclization of suitably functionalized precursors.

A notable example is the base-promoted cyclization of o-alkynylphenols . nih.govrsc.org This method can be applied to synthesize a range of substituted benzofurans, including those with sensitive functional groups like the nitro group, which may not be compatible with harsher, metal-catalyzed conditions. The reaction is typically carried out in a solvent like DMF with a base such as cesium carbonate (Cs2CO3).

Halogen-Mediated Annulation and Cyclization

Halogen-mediated reactions, particularly those involving iodine, offer another pathway to benzofuran synthesis. Iodocyclization of functionalized alkynes is an important and efficient methodology. medcraveonline.com For instance, the iodocyclization of 2-iodo-6-alkynylanisoles using molecular iodine under mild conditions leads to the formation of highly functionalized benzofurans. researchgate.net This approach provides a route to benzofurans that are potential precursors for pharmaceuticals and functional materials.

Tandem Reaction Sequences and Cascade Cyclizations

Tandem and cascade reactions offer an elegant and efficient approach to building molecular complexity in a single pot. nih.govmdpi.comnih.govresearchgate.netmdpi.com These sequences often involve multiple bond-forming events occurring in a concerted or sequential manner.

A DMAP-mediated tandem cyclization reaction involving ortho-hydroxy α-aminosulfones has been developed to synthesize aminobenzofuran derivatives. nih.govmdpi.comnih.govresearchgate.netmdpi.com This cascade strategy has been used to produce aminobenzofuran spiroindanone and spirobarbituric acid derivatives with high efficiency. Another example is the synthesis of benzofuran derivatives through a cascade radical cyclization followed by intermolecular coupling of 2-azaallyls, which is a mild and broadly applicable method for constructing complex benzofurylethylamine derivatives. nih.gov

[4+1] Cycloaddition Reactions (e.g., In situ generated ortho-quinone methides with isocyanides)

A modern and efficient approach to constructing the benzofuran skeleton, particularly for 2-aminobenzofuran derivatives, involves the [4+1] cycloaddition of ortho-quinone methides (o-QMs) with isocyanides. This method provides a direct route to the aminobenzofuran scaffold under mild conditions.

The reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃), which facilitates the in situ generation of highly reactive o-QM intermediates from precursors like o-hydroxybenzhydryl alcohols. prepchem.comgoogle.com These o-QMs then undergo a formal [4+1] cycloaddition with an isocyanide. The isocyanide acts as a C1 synthon, inserting into the o-QM diene system.

A plausible mechanism involves the Lewis acid-promoted dehydration of the o-hydroxybenzhydryl alcohol to form the o-QM. The isocyanide then performs a nucleophilic attack on the o-QM, leading to a zwitterionic intermediate which subsequently cyclizes and aromatizes to yield the 2-aminobenzofuran product. prepchem.comgoogle.com This methodology has been shown to be effective for a range of substituted phenols and isocyanides, affording the desired products in moderate to excellent yields. prepchem.com

Table 1: Examples of Lewis Acid-Catalyzed [4+1] Cycloaddition for the Synthesis of 2-Aminobenzofurans

| Precursor (o-hydroxybenzhydryl alcohol) | Isocyanide | Catalyst (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methyl-2-(phenyl(hydroxy)methyl)phenol | p-Nitrophenyl isocyanide | Sc(OTf)₃ (10) | Toluene | 84 | prepchem.com |

| 4-Bromo-2-(phenyl(hydroxy)methyl)phenol | p-Nitrophenyl isocyanide | Sc(OTf)₃ (10) | Toluene | 81 | prepchem.com |

| 2-((4-Chlorophenyl)(hydroxy)methyl)phenol | p-Nitrophenyl isocyanide | Sc(OTf)₃ (10) | Toluene | 93 | prepchem.com |

This table presents selected data and is not exhaustive.

Nenitzescu Reaction for Benzofuran Core Formation

The Nenitzescu reaction, first reported by Costin Nenițescu in 1929, is a well-established method for synthesizing 5-hydroxyindole (B134679) derivatives from the condensation of benzoquinones and β-aminocrotonic esters. rsc.orgnih.gov While the primary products are typically indoles, the reaction can also yield 5-hydroxybenzofuran derivatives as significant byproducts or even main products under certain conditions. libretexts.orgnih.gov

The formation of a benzofuran instead of an indole (B1671886) is particularly noted in the reaction of benzoquinone with β-amino-α-methylcrotonate. In this case, the intermediate can cyclize through the oxygen atom, leading to the formation of 5-hydroxy-2,3-dimethylbenzofuran after hydrolysis and decarboxylation. nih.gov This compound is a direct precursor to the target molecule, this compound. The 5-hydroxy group can be converted to the 5-amino group through established methods, such as conversion to a triflate followed by a Buchwald-Hartwig amination or through other functional group interconversions.

The mechanism involves an initial Michael addition of the enamine to the benzoquinone, followed by cyclization and elimination to form the aromatic core. rsc.org The regiochemical and chemoselective outcome (indole vs. benzofuran) is sensitive to the substituents on both the quinone and the enamine, as well as the reaction conditions. libretexts.orgnih.gov

Regioselective Amination Strategies for Position 5 of the 2,3-Dimethylbenzofuran (B1586527) Scaffold

Once the 2,3-dimethylbenzofuran core is synthesized, the next critical step is the introduction of an amino group specifically at the C-5 position. This requires a regioselective functionalization of the benzene (B151609) ring of the benzofuran system.

A common and reliable strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. Electrophilic nitration of benzofuran derivatives typically occurs on the benzene ring. For the 2,3-dimethylbenzofuran scaffold, the position of nitration is directed by the activating effects of the fused furan (B31954) ring and the two methyl groups.

Studies on the nitration of similar scaffolds, such as 2,3-dihydro-2,2-dimethylbenzofuran, have shown that nitration with a mixture of nitric acid and sulfuric acid leads to the formation of the 5-nitro derivative as the major product. prepchem.com This suggests that a similar outcome can be expected for 2,3-dimethylbenzofuran. The resulting 5-nitro-2,3-dimethylbenzofuran can then be reduced to this compound using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acetic acid.

The regiochemical outcome of electrophilic aromatic substitution on the 2,3-dimethylbenzofuran ring is governed by the combined directing effects of the substituents. The fused oxygen-containing furan ring acts as a powerful activating, ortho-para-directing group. This strongly directs electrophilic attack to the C-4 and C-6 positions, which are ortho and para to the furan oxygen, respectively.

Simultaneously, the methyl groups at C-2 and C-3 are also weakly activating, ortho-para-directing groups. However, their influence is primarily on the furan ring itself. In electrophilic substitution on the benzene portion of the molecule, the dominant directing influence comes from the fused furan ring as a whole, which can be considered an activating ether-like substituent.

The preference for substitution at C-5 (meta to the furan oxygen) is not the electronically preferred outcome based on the primary directing effects. However, in the case of nitration, steric hindrance at the more activated C-4 and C-6 positions can play a significant role, potentially leading to substitution at the less hindered C-5 or C-7 positions. The observed formation of the 5-nitro derivative in a related system indicates that a combination of electronic and steric factors favors substitution at this position under specific reaction conditions. prepchem.com Therefore, careful selection of nitrating agents and reaction conditions is crucial to achieve the desired regioselectivity for the synthesis of the 5-amino precursor.

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact and improve efficiency. researchgate.net Key strategies include the use of catalysis, environmentally benign solvents, and energy-efficient reaction conditions.

Palladium- and copper-catalyzed reactions are prominent in green benzofuran synthesis. stackexchange.comnih.gov For instance, coupling reactions of 2-hydroxyaryl halides with terminal alkynes can be performed in greener solvents like 2-propanol or acetone, often diluted with water, at room temperature, which reduces energy consumption. stackexchange.com The use of catalytic amounts of these metals avoids the need for stoichiometric and often toxic reagents.

Multi-component reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. The synthesis of benzofuran derivatives from isocyanides, aldehydes, and other starting materials in the presence of nanocatalysts (e.g., ZnO-nanorods) under solvent-free conditions exemplifies this approach. nih.gov Furthermore, the [4+1] cycloaddition reactions mentioned previously often utilize catalytic amounts of Lewis acids and can be run under mild conditions, aligning with green chemistry principles. researchgate.net The development of syntheses in eco-friendly deep eutectic solvents (DES) also represents a significant step towards more sustainable chemical production. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethyl 1 Benzofuran 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of 2,3-Dimethyl-1-benzofuran-5-amine reveals distinct signals corresponding to the different types of protons within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the two methyl groups attached to the furan (B31954) ring are observed as sharp singlets. The methyl group at the 2-position (C2-CH₃) resonates at approximately 2.35 ppm, while the methyl group at the 3-position (C3-CH₃) appears slightly upfield at around 2.09 ppm. nii.ac.jp

The aromatic protons on the benzene (B151609) ring and the protons of the amine group would also present characteristic signals, though specific data for these in the parent amine were not available in the reviewed literature. The integration of these signals would correspond to the number of protons in each environment, further confirming the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound Moiety

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.35 | Singlet | C2-CH₃ |

| ~2.09 | Singlet | C3-CH₃ |

Data interpreted from spectra of a derivative compound in DMSO-d₆. nii.ac.jp

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching of the methyl groups would be observed between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce signals in the 1450-1600 cm⁻¹ region. Furthermore, the C-O-C stretching of the benzofuran (B130515) ether linkage would generate a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C=C bonds of the aromatic ring and the C-C bonds of the methyl groups. The symmetric vibrations of the molecule are often more intense in Raman spectra, offering a more complete picture of the vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of methyl groups and potentially cleavage of the furan ring, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₁NO), the exact mass is a key identifier.

HRMS analysis, often coupled with a soft ionization technique like electrospray ionization (ESI), provides the monoisotopic mass of the molecule. This is the mass calculated using the mass of the most abundant isotope of each element. uni.lu The predicted monoisotopic mass for the neutral molecule [M] is 161.08406 Da. uni.lu In practice, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode. The high precision of HRMS allows for the experimental verification of this calculated mass, confirming the elemental composition. For instance, HRMS data for related benzofuran derivatives are routinely used to confirm their successful synthesis, with observed masses typically falling within a very narrow margin (e.g., ± 0.0005 Da) of the calculated values. mdpi.comnih.gov

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Formula | Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [C₁₀H₁₂NO]⁺ | [M+H]⁺ | 162.09134 |

| [C₁₀H₁₁NNaO]⁺ | [M+Na]⁺ | 184.07328 |

| [C₁₀H₁₅N₂O]⁺ | [M+NH₄]⁺ | 179.11788 |

| [C₁₀H₁₁KNO]⁺ | [M+K]⁺ | 200.04722 |

| [C₁₀H₁₀NO]⁻ | [M-H]⁻ | 160.07678 |

Data sourced from predicted values. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase for mass spectrometric analysis. nih.govnih.gov It is particularly useful for analyzing polar, thermally labile molecules like this compound without causing significant fragmentation. nih.gov The process involves creating a fine spray of charged droplets, from which solvent evaporates, ultimately leading to the ejection of gas-phase ions. nih.govlibretexts.org

In ESI-MS, this compound is expected to be readily protonated on the amine group in an acidic solution, forming the [M+H]⁺ ion, which would be the prominent peak in the positive-ion mass spectrum. The technique can also reveal the formation of other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace impurities in solvents or glassware. uni.lu Furthermore, ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation, providing structural information about the molecule. Another parameter that can be derived from ion mobility-mass spectrometry experiments is the predicted collision cross-section (CCS), which relates to the shape and size of the ion in the gas phase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.09134 | 130.7 |

| [M+Na]⁺ | 184.07328 | 142.3 |

| [M-H]⁻ | 160.07678 | 136.9 |

| [M]⁺ | 161.08351 | 133.6 |

Data sourced from predicted values calculated using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure. For aromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* electronic transitions.

The benzofuran core is a significant chromophore. The UV-Vis spectrum of a related compound, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, shows experimental absorption peaks at 348 nm and 406 nm. scielo.org.za These are attributed to electronic transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za For this compound, similar transitions involving the aromatic π system and the non-bonding electrons of the oxygen and nitrogen atoms are expected. The exact position and intensity of the absorption maxima (λ_max) depend on the solvent polarity, as the electronic transitions can be influenced by solvent-solute interactions. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Aromatic Amines

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200-400 | High-intensity absorption associated with the aromatic π system. |

| n → π* | 250-600 | Lower-intensity absorption involving non-bonding electrons on N and O. |

This table provides a general representation of expected transitions.

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction for Solid-State Structure)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking.

While specific crystallographic data for this compound is not available, analysis of related benzofuran structures provides insight into the expected findings. For example, the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was solved and shown to crystallize in the triclinic space group P-1. arabjchem.org In another case, the benzofuran residue in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid was found to be essentially planar. nih.gov For this compound, one would expect the benzofuran ring system to be planar. The analysis would precisely locate the positions of the methyl and amine substituents and reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonds formed by the amine group. nih.govmdpi.com

Table 4: Example Crystallographic Data for a Benzofuran Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0555 |

| b (Å) | 14.5178 |

| c (Å) | 16.1237 |

| β (°) | 93.871 |

| Volume (ų) | 2815.52 |

| Z (molecules/unit cell) | 4 |

Data sourced from a related benzofuran compound for illustrative purposes. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and elemental composition of a synthesized sample.

For this compound (C₁₀H₁₁NO), the theoretical elemental composition can be calculated from its molecular weight (161.20 g/mol ). Experimental results that closely match these calculated values provide strong evidence for the compound's identity and purity. For instance, in the characterization of (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one, the found percentages of C, H, and N were within ±0.11% of the calculated values, confirming its composition. mdpi.com

Table 5: Elemental Analysis Data for this compound (C₁₀H₁₁NO)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.51 | Typically within ±0.4% of calculated value |

| Hydrogen (H) | 6.88 | Typically within ±0.4% of calculated value |

| Nitrogen (N) | 8.69 | Typically within ±0.4% of calculated value |

| Oxygen (O) | 9.92 | Typically determined by difference |

The "Found" column indicates the expected tolerance for a pure sample.

Computational and Theoretical Investigations of 2,3 Dimethyl 1 Benzofuran 5 Amine

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of benzofuran (B130515) derivatives. researchgate.netresearchgate.net These methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecular systems. arxiv.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org Geometry optimization of 2,3-dimethyl-1-benzofuran-5-amine is typically performed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to determine the most stable conformation of the molecule. researchgate.netresearchgate.net This process finds the geometry with the minimum energy, providing theoretical predictions of bond lengths and angles. These calculated parameters often show good agreement with experimental data where available. researchgate.netphyschemres.org The electronic structure, including the distribution of electrons and energy levels, is also a key output of these calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C-O | 1.37 Å |

| C=C (furan ring) | 1.36 Å | |

| C-C (benzene ring) | 1.40 Å | |

| C-N | 1.40 Å | |

| Bond Angle | C-O-C | 106.0° |

| C-C-N | 121.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand a molecule's reactivity. youtube.comyoutube.com The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and that charge transfer can occur within the molecule. For benzofuran derivatives, the HOMO is often localized on the benzofuran ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of quantum chemical calculations. uni-muenchen.dewikipedia.org These charges are calculated by distributing the electrons among the atoms based on the contribution of their basis functions to the molecular orbitals. wikipedia.org The analysis provides insights into the electrostatic properties of the molecule, such as the dipole moment and molecular polarizability. For this compound, the Mulliken charges would indicate the electron distribution across the benzofuran core, the methyl groups, and the amine group, highlighting the more electronegative and electropositive regions of the molecule. researchgate.net It's important to note that Mulliken charges can be sensitive to the choice of basis set. wikipedia.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of the delocalization of electron density, which is described as hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. In the context of this compound, NBO analysis can reveal the stabilizing effects of interactions between the lone pair of the nitrogen atom in the amine group and the antibonding orbitals of the benzofuran ring, as well as interactions involving the methyl groups. researchgate.netrsc.org

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays different potential regions in different colors. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MESP map would likely show a negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, indicating these as potential sites for electrophilic interaction. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR, UV-Vis)

Theoretical calculations, particularly DFT, are widely used to predict various spectroscopic parameters. The calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which can be correlated with experimental data to confirm the molecular structure. researchgate.net Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated to understand the electronic transitions occurring within the molecule, which are related to the HOMO-LUMO energy gap. researchgate.net

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | N-H stretch | ~3400 cm⁻¹ |

| C=C stretch (aromatic) | ~1600 cm⁻¹ | |

| C-O-C stretch | ~1250 cm⁻¹ | |

| ¹³C NMR | Aromatic Carbons | 110-160 ppm |

| Methyl Carbons | 10-20 ppm | |

| UV-Vis | λmax | ~280 nm |

Theoretical Calculation of Reactivity Descriptors (e.g., Local Reactivity)

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of benzofuran derivatives. physchemres.org These methods can determine a range of global and local reactivity descriptors that predict how a molecule will interact with other chemical species. physchemres.orgresearchgate.net

Key reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's stability and polarizability; a smaller gap suggests higher reactivity. researchgate.net For instance, a study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO energy gap of 4.189 eV, suggesting it is a reactive and polarizable molecule. researchgate.net

DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net Other calculated parameters include ionization potential, electron affinity, electronegativity, and chemical hardness, all of which help to build a comprehensive picture of the molecule's reactive nature. physchemres.orgresearchgate.net While specific calculations for this compound are not detailed in the available literature, the methodologies applied to similar benzofuran structures, such as 2-phenylbenzofuran (B156813) and 7-methoxy-benzofuran-2-carboxylic acid, provide a clear framework for how its reactivity would be assessed. physchemres.orgresearchgate.net

Table 1: Key Theoretical Reactivity Descriptors

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity. researchgate.net |

| Ionization Potential | I | The minimum energy required to remove an electron from a molecule. (I ≈ -EHOMO) | Measures the molecule's tendency to become a positive ion. researchgate.net |

| Electron Affinity | A | The energy released when an electron is added to a molecule. (A ≈ -ELUMO) | Measures the molecule's tendency to become a negative ion. researchgate.net |

| Electronegativity | χ | The power of an atom to attract electrons to itself. (χ = (I+A)/2) | Describes the tendency to attract shared electrons in a chemical bond. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For benzofuran derivatives, MD simulations can reveal how these ligands interact with biological targets, such as proteins or enzymes, and assess the stability of the resulting complex. nih.govmdpi.com

In a typical MD simulation study, the benzofuran derivative is docked into the active site of a target protein. The system is then subjected to simulated physiological conditions, and the trajectory of every atom is calculated over a set period, often nanoseconds. nih.gov Researchers analyze these trajectories to understand conformational changes, interaction energies, and the stability of key interactions like hydrogen bonds. mdpi.com

For example, MD simulations were conducted on benzofuran derivatives targeting the protein tubulin. nih.gov These simulations, running for 20 nanoseconds, were used to calculate binding free energies and evaluate the stability of the ligand-protein complex. nih.gov In another study on benzofuran derivatives targeting the enzyme Butyrylcholinesterase (BChE), MD simulations showed that a specific compound, cathafuran C, formed stable π–π interactions with the amino acid Trp82 and a hydrogen bond with Asn68, contributing significantly to its inhibitory activity. mdpi.com These examples highlight how MD simulations can elucidate the dynamic behavior and binding stability of potential drug candidates like this compound with their biological targets.

Table 2: Example of MD Simulation Parameters for a Benzofuran-Protein Complex

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER (e.g., gaff for ligand, ff99SB for protein). nih.gov |

| Simulation Time | The total duration of the simulation. | 20 ns or more. nih.gov |

| Integration Time Step | The small time interval at which forces are recalculated. | 0.001 to 0.002 picoseconds (ps). |

| Temperature | The simulated temperature of the system. | Maintained at physiological temperatures (e.g., 300 K). |

| Pressure | The simulated pressure of the system. | Maintained at constant pressure (e.g., 1 atm). |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity for a specific biological target. researchgate.netorientjchem.org The benzofuran scaffold is a common feature in molecules designed to interact with a wide range of biological targets. scienceopen.comnih.gov

The process involves placing the ligand, such as a derivative of this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.netorientjchem.org

Numerous studies have successfully used molecular docking to evaluate benzofuran derivatives. For instance, new benzofuranone derivatives were docked into the 5-HT2A and D2 dopamine (B1211576) receptors to explore their potential as antipsychotics. acs.org The study identified that the ability to form hydrogen bonds with key serine residues was crucial for their binding affinity. acs.org In another study, benzofuran-triazole hybrids were docked against acetylcholinesterase (AChE), with one compound showing high potency. nih.gov Similarly, docking studies of benzofuran derivatives against cancer targets like PI3K and VEGFR-2 have helped to explain their inhibitory activity, noting key interactions with residues like Val851. researchgate.netnih.gov These studies demonstrate the utility of molecular docking in rationalizing the biological activity of benzofuran compounds and guiding the design of new, more potent derivatives.

Table 3: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Ligand Class | Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzofuranone derivatives | 5-HT2A and D2 Receptors | Not specified | Serine residues (S3.36, S5.46). acs.org |

| Benzofuran-Thiadiazole-Piperidine hybrids | PI3Kα | -7.21 | Val851, Tyr836, Lys802. nih.gov |

| Benzofuran-Thiadiazole-Piperidine hybrids | VEGFR-2 | -8.11 | Cys919, Asp1046, Glu885. nih.gov |

| Substituted Benzofurans | Antibacterial Target (PDB: 1aj6) | > -8.1 | Not specified. researchgate.net |

| Benzofuran-Isatin derivatives | Anticancer Target (PDB: 3EQM) | -10.2 | Not specified. orientjchem.org |

Chemical Reactivity and Derivatization Strategies for 2,3 Dimethyl 1 Benzofuran 5 Amine

Modification of the Amino Functionality at Position 5

The primary amino group at the C-5 position is a key site for derivatization, allowing for the introduction of diverse functionalities through several classical reactions.

The nucleophilic nature of the amino group facilitates its reaction with a variety of electrophiles.

Acylation: The amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction produces the corresponding amides. For example, reacting 5-aminopyrazoles with benzoyl chlorides yields N-benzoyl-5-aminopyrazole derivatives, a reaction directly analogous to what would be expected for 2,3-dimethyl-1-benzofuran-5-amine. beilstein-journals.org

Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge. More controlled, modern methods, such as reductive amination or gold-catalyzed one-pot N-alkylation with alcohols, offer efficient routes to secondary amines. d-nb.info The latter involves the in-situ oxidation of an alcohol to an aldehyde, imine formation with the amine, and subsequent reduction. d-nb.info

Arylation: The introduction of aryl groups onto the nitrogen atom (N-arylation) is commonly performed using transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation or the more modern Buchwald-Hartwig amination, employing palladium or copper catalysts, can effectively couple the aminobenzofuran with aryl halides or pseudohalides to generate N-aryl derivatives. acs.orgchim.it

Table 1: Representative Reactions for Modifying the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Benzoyl chloride | N-Benzoyl-2,3-dimethyl-1-benzofuran-5-amine |

| Alkylation | Benzyl bromide, Base | N-Benzyl-2,3-dimethyl-1-benzofuran-5-amine |

The condensation of the primary amino group of this compound with aldehydes or ketones yields imines, commonly known as Schiff bases. wjpsonline.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. ajgreenchem.com

Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. wjpsonline.com These imine derivatives are versatile intermediates themselves, as the C=N bond can be reduced to form secondary amines or be attacked by nucleophiles. The synthesis of Schiff bases from various benzofuran (B130515) aldehydes and primary amines has been reported, demonstrating the feasibility of this transformation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of the Scaffold

The benzene portion of the benzofuran scaffold is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The amino group at C-5 is a powerful activating group and an ortho, para-director. The benzofuran oxygen also directs electrophiles to the benzene ring, primarily activating the C-4 and C-6 positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur preferentially at the C-4 and C-6 positions, which are ortho and para to the strongly directing amino group. In contrast, electrophilic attack on an unsubstituted benzofuran typically favors the C-3 position of the furan (B31954) ring. stackexchange.compixel-online.net

Nucleophilic Aromatic Substitution (NAS): Direct nucleophilic aromatic substitution on the electron-rich benzene ring of this compound is generally not feasible. masterorganicchemistry.com NAS reactions typically require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). youtube.com To achieve NAS on this scaffold, the molecule would first need to be modified, for instance, by introducing a nitro group at C-4 or C-6 and then converting the C-5 amino group into a diazonium salt, which is an excellent leaving group.

Functionalization of the Methyl Groups at Positions 2 and 3

The methyl groups at the C-2 and C-3 positions offer another handle for derivatization, primarily through free-radical reactions. Radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can introduce a halogen atom onto the methyl groups. mdpi.com This transformation yields benzylic-type halides, which are valuable synthetic intermediates that can be subsequently converted into other functional groups such as alcohols, ethers, or nitriles through nucleophilic substitution reactions.

Oxidation and Reduction Chemistry of the Benzofuran Core

The benzofuran ring system can undergo both oxidation and reduction, although the reactions often require specific conditions to control the outcome.

Oxidation: The electron-rich C2-C3 double bond of the furan moiety is susceptible to oxidation. mdpi.com Reaction with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can form a reactive epoxide intermediate. This epoxide can then undergo further reactions, potentially leading to ring-opened products such as keto esters. mdpi.com The specific products obtained depend on the substituents and reaction conditions. mdpi.com

Reduction: The aromatic benzofuran core is relatively resistant to reduction. Catalytic hydrogenation that would typically reduce an isolated double bond often leaves the benzofuran ring intact. Reduction of the heterocyclic furan ring can be achieved under more forcing conditions but may lead to ring opening. Selective reduction of the benzene ring while preserving the furan moiety requires harsh conditions and specific catalysts, such as rhodium on carbon. The 2,3-dihydrobenzofuran (B1216630) structure, a reduced form of the core, is a known motif found in various compounds, indicating that reduction of the furan double bond is achievable. wikipedia.org

Synthesis of Fused Heterocyclic Systems Utilizing the Aminobenzofuran Moiety (e.g., Pyrazoles)

The 5-amino group, in conjunction with the adjacent C-4 or C-6 positions of the benzene ring, provides a reactive site for the construction of fused heterocyclic systems. This strategy is analogous to the synthesis of fused pyrazoles from 5-aminopyrazoles. chim.itbeilstein-journals.org By reacting this compound with appropriate 1,3-bielectrophilic reagents, one can synthesize a variety of fused-ring systems.

For example:

Reaction with β-diketones (e.g., acetylacetone) can lead to the formation of a fused pyridine (B92270) ring.

Condensation with β-ketoesters (e.g., ethyl acetoacetate) can similarly yield fused pyridinone systems.

Reaction with α,β-unsaturated ketones or nitriles can also serve as a pathway to build additional fused rings.

These cyclization reactions significantly expand the structural diversity of derivatives that can be accessed from the parent aminobenzofuran, leading to complex polycyclic aromatic systems of potential pharmacological interest. chim.itresearchgate.net

Table 2: Potential Fused Heterocyclic Systems from this compound

| Bielectrophilic Reagent | Resulting Fused Ring System |

|---|---|

| 1,3-Diketone | Fused Pyridine |

| β-Ketoester | Fused Pyridinone |

Catalytic Transformations and Cross-Coupling Reactions for Further Functionalization

The chemical architecture of this compound, featuring a nucleophilic aromatic amine and an electron-rich benzofuran core, presents a versatile platform for a variety of catalytic transformations. These reactions are instrumental in creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Key strategies for the further functionalization of this compound involve palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, as well as direct C-H functionalization.

The primary amino group at the C-5 position is a key handle for derivatization. Palladium-catalyzed methods, in particular, have revolutionized the synthesis of complex amines and biaryl compounds due to their broad functional group tolerance and high efficiency. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org For this compound, this reaction can be envisioned in two primary ways. First, the amine group of the benzofuran can act as the nucleophile, reacting with a variety of aryl or heteroaryl halides to produce N-aryl derivatives. This approach significantly expands the molecular complexity by attaching diverse aromatic systems to the benzofuran scaffold. The reaction typically employs a palladium(0) precatalyst, which is activated in the catalytic cycle, along with a sterically hindered phosphine (B1218219) ligand and a base. libretexts.orgyoutube.com

Alternatively, the amine group can be converted into a halide or triflate, transforming the benzofuran into an electrophilic coupling partner. This derivative can then undergo a Buchwald-Hartwig reaction with a wide array of primary or secondary amines, including ammonia (B1221849) equivalents, to generate novel substituted benzofuran amines. acsgcipr.orgorganic-chemistry.org The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |

| N-Arylation | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl bromides, Aryl chlorides, Aryl triflates |

| Amine Coupling | Pd(OAc)₂, Pd₂(dba)₃ | t-Bu₃P, RuPhos | LiHMDS, K₂CO₃ | THF, Toluene | Primary amines, Secondary amines, Ammonia |

This interactive table summarizes typical conditions for Buchwald-Hartwig amination reactions applicable to the derivatization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile cross-coupling methods for the formation of C-C bonds, typically between an organoboron compound and an organohalide. libretexts.orgharvard.edu To utilize this compound in a Suzuki coupling, it must first be converted into either the organoboron or the organohalide partner.

Conversion to an aryl halide or triflate can be achieved via diazotization of the amine group followed by a Sandmeyer-type reaction. The resulting 5-halo-2,3-dimethyl-1-benzofuran can then be coupled with a wide range of aryl or vinyl boronic acids or their esters. nih.gov This strategy allows for the introduction of various carbon-based substituents at the C-5 position. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like palladium acetate, and requires a phosphine ligand and a base to facilitate the transmetalation step. libretexts.orgacademie-sciences.fr

| Coupling Partner 1 (Derived from title compound) | Coupling Partner 2 | Catalyst/Precatalyst | Ligand | Base | Solvent |

| 5-Bromo-2,3-dimethyl-1-benzofuran | Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, RuPhos, PPh₃ | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane |

| 5-(Trifluoroborato)benzofuran | Aryl bromide/chloride | Pd(OAc)₂ | RuPhos, XPhos | K₃PO₄, CsF | n-Butanol, Toluene |

This interactive table outlines representative conditions for Suzuki-Miyaura cross-coupling reactions to functionalize the 2,3-dimethyl-1-benzofuran scaffold.

Direct C-H Functionalization

More recent advancements in catalysis allow for the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. mdpi.com The electron-rich nature of the benzofuran ring in this compound makes it a candidate for direct C-H arylation. Palladium-catalyzed C-H arylation reactions could potentially occur at the C-4, C-6, or C-7 positions of the benzofuran core. These reactions often utilize an oxidant to regenerate the active palladium catalyst and can proceed with various arylating agents. mdpi.com This method provides a direct route to biaryl structures without the need to first install a halide or boronic acid group.

Biochemical and Mechanistic Investigations of 2,3 Dimethyl 1 Benzofuran 5 Amine Derivatives

In vitro Enzymatic Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of the benzofuran (B130515) scaffold have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. frontiersin.orgnih.gov In the later stages of Alzheimer's disease, BuChE activity increases significantly, making it a viable therapeutic target. researchgate.net

A novel series of 3-aminobenzofuran derivatives were synthesized and showed potent inhibitory activity against both AChE and BuChE. frontiersin.org Specifically, a derivative featuring a 2-fluorobenzyl moiety (compound 5f) was identified as the most potent inhibitor in the series. frontiersin.org The unsubstituted version (compound 5a) also showed strong activity against AChE with an IC₅₀ value of 0.81 μM. frontiersin.org Structure-activity relationship (SAR) studies indicated that the addition of electron-donating groups, such as methyl and methoxy, tended to decrease the inhibitory potency. frontiersin.org

Similarly, various 2-arylbenzofuran derivatives have been evaluated, showing good dual inhibitory activity against both cholinesterases. nih.gov One compound in this series (compound 20) exhibited an IC₅₀ value for AChE inhibition of 0.086 ± 0.01 µmol·L⁻¹, which is comparable to the standard drug donepezil. nih.gov Other studies have identified hydroxylated 2-phenylbenzofurans that selectively inhibit BuChE over AChE, with compounds 15 and 17 showing IC₅₀ values of 6.23 μM and 3.57 μM against BuChE, respectively. researchgate.net Furthermore, certain 2-arylbenzofuran derivatives, such as cathafuran C (14), have displayed potent and selective inhibition of BuChE. nih.gov

The benzofuran structure is considered a bioisosteric alternative to the indanone ring found in established drugs like donepezil, which provides a rationale for its exploration as a cholinesterase inhibitor. nih.govacs.org

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Series | Target Enzyme | Key Derivative | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 3-Aminobenzofurans | AChE | 5a (unsubstituted) | 0.81 μM | frontiersin.org |

| 2-Arylbenzofurans | AChE | Compound 20 | 0.086 ± 0.01 µmol·L⁻¹ | nih.gov |

| Hydroxylated 2-Phenylbenzofurans | BuChE | Compound 15 | 6.23 μM | researchgate.net |

| Compound 17 | 3.57 μM | researchgate.net | ||

| Benzofuran-triazole hybrids | AChE | 10d (2,5-dimethoxyphenyl moiety) | 0.55 ± 1.00 µM | nih.gov |

Kinetic Analysis of Enzyme Inhibition (e.g., Mixed-type inhibition)

To understand the mechanism by which these derivatives inhibit cholinesterases, kinetic analyses have been performed. These studies help to characterize the nature of the enzyme-inhibitor interaction.

For instance, a kinetic study of the most potent 3-aminobenzofuran derivative (compound 5f) revealed a mixed-type inhibition pattern for AChE. frontiersin.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).

In another study, cathafuran C (14), a 2-arylbenzofuran derivative, was found to be a competitive inhibitor of BuChE, with a Ki value of 1.7 μM. nih.gov Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, directly competing with the substrate.

Similarly, kinetic analysis of a hydroxylated 2-phenylbenzofuran (B156813) (compound 16) as an inhibitor of α-glucosidase also demonstrated a mixed-type mechanism. nih.gov Kinetic studies of potent 2,3-dihydro-1,5-benzothiazepine derivatives against α-glucosidase revealed competitive inhibition. acs.org

Targeting Protein Kinases (e.g., Src kinase, PI3K, VEGFR2, CDK8)

The benzofuran scaffold has been investigated for its ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.gov

PI3K and VEGFR2: A series of benzofuran derivatives were designed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key targets in cancer therapy. nih.gov The PI3K pathway is frequently overactivated in many cancers, promoting cell growth and survival by activating downstream effectors like AKT, which in turn inhibits apoptosis-promoting proteins. nih.gov VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov One derivative, compound 8, demonstrated significant dual inhibitory activity with IC₅₀ values of 2.21 nM against PI3K and 68 nM against VEGFR2. nih.gov

Src Kinase: The 4-aminoimidazole (B130580) ring, which can be considered a related scaffold, has been shown to be an effective hinge-binder for c-Src kinase, a member of the Src family kinases (SFKs). nih.gov Optimization of aminoimidazole derivatives has led to compounds with significant inhibitory potency against SFKs, suggesting that related heterocyclic structures could also target these kinases. nih.gov

Cyclin-Dependent Kinases (CDKs): The benzofuran backbone has been recognized as an important pharmacophore in the design of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

Table 2: Protein Kinase Inhibitory Activity of a Benzofuran Derivative

| Compound | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 8 | PI3K | 2.21 nM | nih.gov |

| VEGFR2 | 68 nM | nih.gov |

Inhibition of Other Enzymes (e.g., Aromatase, α-Glucosidase, Cathepsin L)

The inhibitory potential of benzofuran derivatives extends beyond cholinesterases and protein kinases to other enzyme families.

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov A series of hydroxylated 2-phenylbenzofuran compounds were investigated for their activity against α-glucosidase. nih.gov All tested compounds were more active against α-glucosidase than α-amylase, with compound 16 being the most potent, showing an IC₅₀ value 167 times lower than the reference drug, acarbose. nih.gov In another study, novel acetamide (B32628) derivatives of 1,2-benzothiazine 1,1-dioxide also showed potent α-glucosidase inhibition, with several compounds having lower IC₅₀ values than acarbose. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Benzofuran and Related Derivatives

| Compound Series | Key Derivative | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Hydroxylated 2-Phenylbenzofurans | Compound 16 | Significantly more potent than acarbose | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | 12a | 18.25 | nih.gov |

| 12g | 24.24 | nih.gov |

*The standard drug, acarbose, had an IC₅₀ of 58.8 μM in one study. nih.gov

Inhibition of Viral Enzymes (e.g., HIV-1 reverse transcriptase, HIV-1 protease)

Benzofuran derivatives have also been identified as inhibitors of key enzymes from the human immunodeficiency virus (HIV).

HIV-1 Reverse Transcriptase (RT): Screening efforts identified benzofurano[3,2-d]pyrimidine-2-ones as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov Optimization of this scaffold led to compounds with low nanomolar antiviral potency that remained effective against viruses resistant to other major classes of RT inhibitors. nih.gov Other studies have shown that certain 3-benzoyl benzofuran derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

HIV-1 Protease (PR): In addition to inhibiting RT, some benzofuran derivatives also show activity against HIV-1 protease. Certain 3-benzoylbenzofurans and their pyrazole (B372694) derivatives were found to be mild inhibitors of HIV-1 PR. nih.gov One pyrazole derivative, 5f, was the most active protease inhibitor in its series, with an IC₅₀ value of 31.59 ± 3.83 μM, and molecular docking suggested a competitive inhibition mechanism. nih.gov This dual activity against both RT and PR makes the benzofuran scaffold a promising starting point for the development of new antiretroviral agents. nih.gov

Table 4: Anti-HIV-1 Enzymatic Activity of Benzofuran Derivatives

| Compound Series | Target Enzyme | Key Derivative | IC₅₀ Value / Activity | Reference |

|---|---|---|---|---|

| 3-Benzoylbenzofurans | HIV-1 RT | 3g and 4b | NNRTI activity | nih.gov |

| Pyrazole derivative from benzofuran | HIV-1 PR | 5f | 31.59 ± 3.83 μM | nih.gov |

| Benzofuranopyrimidones | HIV-1 RT | Optimized series | Low nanomolar potency | nih.gov |

In vitro Cellular Pathway Modulation

Beyond direct enzyme inhibition, derivatives of 2,3-dimethyl-1-benzofuran-5-amine modulate key cellular pathways implicated in various diseases.

Cancer-Related Pathways: Benzene-sulfonamide-based benzofuran derivatives have been synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for the progression of certain malignant cancers. nih.gov In vitro testing has confirmed the ability of these compounds to inhibit cancer cell lines. nih.gov The dual inhibition of the PI3K/AKT and VEGFR2 signaling pathways by benzofuran derivatives represents a significant mechanism for anticancer activity, simultaneously targeting cell survival and angiogenesis. nih.gov The activation of PI3K leads to the stimulation of protein kinase B (AKT), which promotes cell growth and inhibits apoptosis. nih.gov

Alzheimer's Disease-Related Pathways: In the context of Alzheimer's disease, the aggregation of the β-amyloid (Aβ) peptide is a critical pathological event. frontiersin.org Potent cholinesterase-inhibiting 3-aminobenzofuran derivatives were also evaluated for their ability to prevent this aggregation. frontiersin.org The most active compounds, including 5a, 5f, 5h, 5i, and 5l, were shown to inhibit both self-induced and AChE-induced Aβ aggregation, demonstrating a multi-target profile beneficial for addressing the complex pathology of Alzheimer's disease. frontiersin.org

Antiviral Cellular Mechanisms: In the field of virology, benzimidazole (B57391) derivatives, which share structural similarities with the benzofuran core, have been developed to inhibit HIV-1 replication by protecting the cellular antiviral protein APOBEC3G (A3G). nih.gov A3G is a potent restriction factor that is normally degraded by the viral Vif protein. nih.gov These compounds interfere with the Vif-A3G interaction, preserving A3G levels and its antiviral function. nih.gov

Studies on Amyloid-β (Aβ) Aggregation

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, leading to the formation of senile plaques. nih.gov The inhibition of Aβ aggregation is a key therapeutic strategy. Benzofuran derivatives, as mimics of the indanone portion of the established drug donepezil, have shown potential in inhibiting the self-mediated aggregation of Aβ. nih.gov Specifically, certain 2-arylbenzofuran derivatives have been synthesized and evaluated for their ability to inhibit β-secretase (BACE1), an enzyme crucial for the production of Aβ peptides. nih.gov Blocking BACE1 activity can effectively inhibit the formation of these peptides. nih.gov

Modulation of Receptor Activity

Derivatives of this compound have been investigated for their ability to modulate the activity of various receptors, highlighting their potential in treating a range of neurological and other disorders.

Serotonin (B10506) 5-HT2 Receptors: Benzofuran analogues have been synthesized and evaluated for their affinity at serotonin 5-HT2 receptors. researchgate.net Some of these derivatives have shown the ability to modulate 5-HT2 receptor activity, which is implicated in the regulation of mood, anxiety, and other neurological functions. nih.govnih.gov

Histamine (B1213489) H3 Receptor: A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives have been discovered as potent histamine H3 receptor antagonists with nanomolar and subnanomolar affinities at both human and rat H3 receptors. nih.gov One particular derivative demonstrated a significant improvement in binding potency compared to previously reported compounds. nih.gov

Estrogen Receptor: Benzofuran-based compounds have been explored as estrogen receptor α (ERα) modulators for their potential in cancer therapy. nih.gov Studies have shown that certain 5,6-dihydroxybenzofuran derivatives exhibit considerable cytotoxicity in ER-positive breast cancer cells, suggesting they may act as promising scaffolds for designing novel ER ligands. nih.gov

NMDA Receptor: Benzopolycyclic amines derived from a benzofuran scaffold have been synthesized and evaluated for their NMDA receptor antagonist activity. nih.gov Several of these derivatives have displayed low micromolar antagonist activity, indicating their potential for treating neurodegenerative diseases associated with NMDA receptor dysfunction. nih.gov

Investigation of Osteoblast Differentiation-Promoting Activity and BMP-2 Expression

Bone Morphogenetic Protein 2 (BMP-2) is a key growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. nih.govmdpi.com Certain benzofuran derivatives have been shown to stimulate bone formation by upregulating the expression of BMP-2. nih.gov For instance, some 6-methoxybenzofuran (B1631075) compounds have been found to promote osteoblast differentiation and have shown anti-osteoporotic activity, potentially through the BMP-2 pathway. mdpi.com Studies on benzofuran-pyran hybrids have also identified compounds that show potent activity in stimulating osteoblast differentiation at picomolar concentrations. nih.gov

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological activity of chemical compounds at the cellular level. Derivatives of this compound have been subjected to a variety of these assays to determine their cytotoxic effects, impact on cell growth and death, and neuroprotective properties.

Cytotoxicity Evaluation Against Various Cell Lines

The cytotoxic potential of benzofuran derivatives has been extensively studied against a wide range of cancer cell lines. These studies are essential for identifying compounds with potential as anticancer agents.

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 2(3)-Phenylbenzofuran derivatives | Hepatocellular carcinoma (HCC) | 4,6-di(benzyloxy)-3-phenylbenzofuran showed excellent selectivity towards Pin1 with an IC50 of 0.874 μM. | nih.gov |

| Benzofuran-3-carboxaldehyde derivatives | A549 (lung), HeLa (cervical), KYSE150 (esophageal squamous), PC-3 (pancreatic), MDA-MB-435 (breast) | Showed non-promising activity at 50 μM concentration. | nih.gov |

| Oxindole-based benzofuran hybrids | MCF-7 and T-47D (breast) | Showed moderate to potent activity with IC50 values ranging from 2.27–12.9 μM for MCF-7 and 3.82–9.7 μM for T-47D. | nih.gov |

| Benzofuran-isatin carbohydrazide (B1668358) hybrids | SW-620 and HT-29 (colorectal) | Demonstrated good anti-proliferative activity. Compounds 23a and 23d showed the highest inhibitory activity. | nih.gov |

| Halogenated derivatives of benzofuran | K562 (chronic leukemia), HL60 (acute leukemia), HeLa (cervical) | A bromine-substituted derivative showed remarkable cytotoxic activity against K562 and HL60 cells with IC50 values of 5 μM and 0.1 μM, respectively. | nih.gov |

| Bostrycin derivatives | MCF-7, MDA-MB-435, A549, HepG2, HCT-116 | Several derivatives showed comparable activity to the positive control, epirubicin. | researchgate.net |

Effects on Cell Proliferation and Apoptosis

Beyond general cytotoxicity, specific studies have delved into the effects of benzofuran derivatives on cell proliferation and apoptosis (programmed cell death), which are key processes in cancer development and treatment.

Inhibition of Cell Proliferation: Benzofuran-isatin carbohydrazide hybrids have demonstrated good anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov

Induction of Apoptosis: Certain benzofuran-isatin carbohydrazide hybrids were found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the levels of cleaved PARP, leading to apoptosis in SW-620 cells. nih.gov Similarly, some 3-aminobenzofuran derivatives exhibit potent antitumor properties by inducing cell cycle arrest and promoting apoptosis. nih.gov Furthermore, benzofuran-based estrogen receptor modulators have been shown to induce apoptosis in ER-positive breast cancer cells. nih.gov

Neuroprotective Activity in Cellular Models

The potential of benzofuran derivatives to protect neurons from damage has been investigated in cellular models, particularly in the context of neurodegenerative diseases.